1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide
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Overview
Description
1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a phenyl group, a tetrahydrofuran ring, and an indole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the indole core.
Attachment of the Phenyl Group: The phenyl group can be attached via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate product with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, facilitated by reagents such as halogens or nitro groups under acidic conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide group and the formation of corresponding amines and sulfonic acids.
Scientific Research Applications
1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Due to its unique structure, it is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in various physiological processes . The compound may also interact with enzymes and proteins involved in cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide can be compared with other indole derivatives and sulfonamide-based compounds:
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their substituents and biological activities.
Sulfonamide-Based Compounds: Sulfonamide drugs like sulfamethoxazole and sulfasalazine have similar sulfonamide groups but differ in their therapeutic applications and target diseases.
The uniqueness of this compound lies in its combination of the indole core, tetrahydrofuran ring, and sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(19-7-4-12-26-19)22-11-10-16-8-9-17(13-18(16)22)21-27(24,25)14-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,19,21H,4,7,10-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOMGDLSXFGMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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